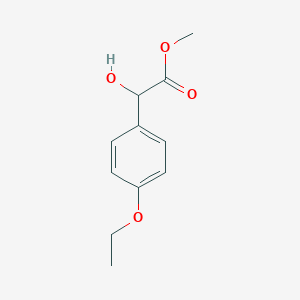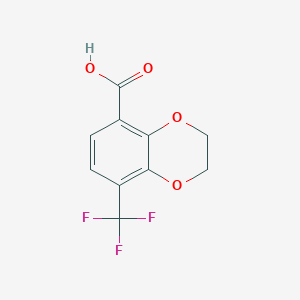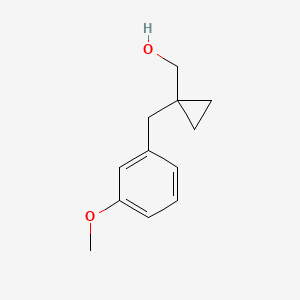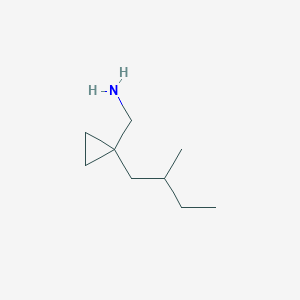![molecular formula C10H14O3 B13594463 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is an organic compound known for its unique bicyclic structure. This compound, also referred to as a bicyclic α-amino acid, has garnered significant attention in the scientific community due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . Another approach involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework, yielding arylated products with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions, particularly arylation, are common and can be performed using palladium-catalyzed conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often employed in arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions yield arylated derivatives of the original compound .
Scientific Research Applications
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit protein phosphatases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid exerts its effects involves the inhibition of protein phosphatases. Both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for effective inhibition . This inhibition can modulate various cellular pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.
2-Azabicyclo[2.2.1]heptanes: These compounds share the bicyclic framework but contain nitrogen atoms.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is unique due to its combination of a bicyclic structure with a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-10(12)8-4-6(8)7-3-5-1-2-9(7)13-5/h5-9H,1-4H2,(H,11,12) |
InChI Key |
UUBMEQPGTDQYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


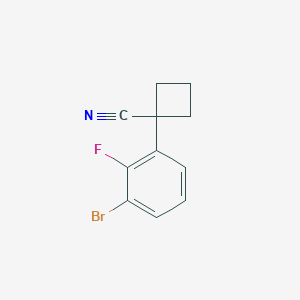
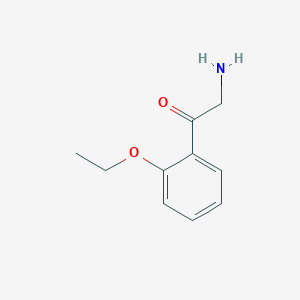
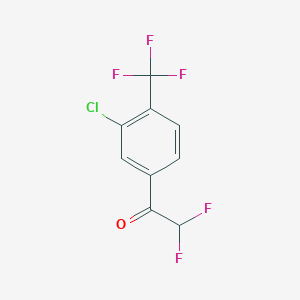
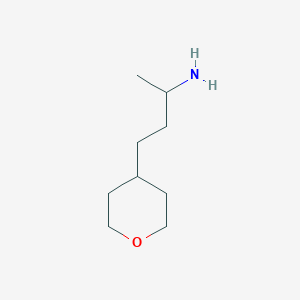
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)
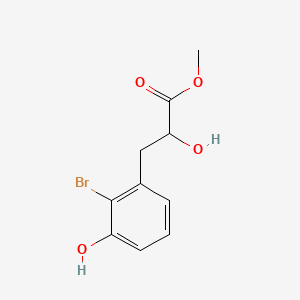
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
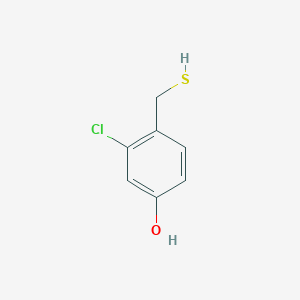

![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
